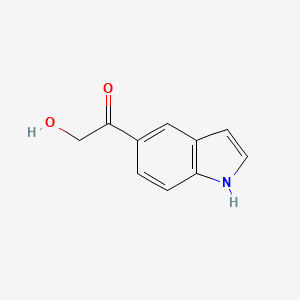

2-hydroxy-1-(1H-indol-5-yl)ethanone

描述

Historical Context of Indole-Containing Scaffolds in Drug Discovery and Organic Synthesis

The indole (B1671886) ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of drug discovery and organic synthesis. nih.govresearchgate.net Its journey began in 1866 when Adolf von Baeyer first synthesized it, and since then, its prevalence in nature and its therapeutic relevance have driven extensive research. nih.gov The indole nucleus is a "privileged structure," a term that describes molecular frameworks capable of binding to a variety of biological targets, thus serving as a versatile starting point for drug design. nih.gov

This privileged status is evidenced by the vast number of natural products and synthetic drugs that incorporate the indole scaffold. nih.gov Notable examples from nature include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), and the plant hormone indole-3-acetic acid. nih.govluc.edu The pharmacological significance of indoles is further highlighted by the development of numerous indole-based drugs, such as the anti-inflammatory agent indomethacin, the anti-migraine drug sumatriptan, and the antiemetic ondansetron. nih.govmdpi.com

In organic synthesis, the development of methods to construct the indole ring has been a major focus for over a century. The Fischer indole synthesis, discovered in 1883, remains a widely used method. luc.edu Over the years, numerous other synthetic strategies, such as the Reissert, Gassman, and Nenitzescu syntheses, have been developed to create a diverse array of substituted indoles, each with unique properties and potential applications. luc.eduresearchgate.net The continuous development of new synthetic methodologies underscores the enduring importance of the indole scaffold in chemical research. researchgate.net

Significance of Hydroxyketone Motifs in Chemical Biology

The hydroxyketone motif, specifically the α-hydroxyketone group present in 2-hydroxy-1-(1H-indol-5-yl)ethanone, is a crucial functional group in chemical biology and medicinal chemistry. This arrangement, where a hydroxyl group is attached to the carbon atom adjacent to a ketone, imparts unique chemical reactivity and biological activity.

α-Hydroxy ketones are found in a variety of bioactive molecules and are considered valuable building blocks in the synthesis of complex pharmaceutical compounds. mdpi.com They are key components in antidepressants, selective inhibitors of amyloid-β protein production (relevant to Alzheimer's disease), and some antitumor antibiotics. Their versatility allows them to be readily converted into other important functional groups like diols and amino alcohols, further expanding their synthetic utility.

The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl group allows for specific interactions with biological macromolecules such as enzymes and receptors. This dual functionality can be critical for molecular recognition and binding affinity. Furthermore, the hydroxyketone moiety can participate in various biochemical reactions, including oxidation and reduction, which can be relevant to a compound's mechanism of action and metabolism.

Rationale for Investigating this compound as a Versatile Small Molecule Scaffold

The rationale for investigating This compound stems from the combined potential of its indole core and its hydroxyketone functionality, with the specific substitution pattern at the 5-position of the indole ring being of particular importance. While direct research on this specific isomer is limited, the rationale can be inferred from studies on closely related compounds.

The position of substituents on the indole ring significantly influences the biological activity of the resulting molecule. nih.gov The 5-position is of particular interest as it is the position of the hydroxyl group in the crucial neurotransmitter serotonin (5-hydroxytryptamine). nih.gov This has led to the exploration of a wide range of 5-substituted indoles as potential therapeutic agents, targeting a variety of receptors and enzymes. semanticscholar.org For instance, 5-substituted indole derivatives have been investigated for their utility as selective serotonin antagonists for treating central nervous system disorders and as starting materials for peptidoleukotriene antagonists in asthma treatment. luc.edu The synthesis of 5-hydroxyindole (B134679) derivatives, in particular, has been a focus due to their diverse biological activities. researchgate.netmdpi.com

Combining the established biological relevance of the 5-substituted indole scaffold with the versatile chemical and biological properties of the α-hydroxyketone motif provides a strong justification for the investigation of This compound . The molecule is hypothesized to serve as a versatile scaffold for the development of novel bioactive compounds. The indole-5-yl portion can be tailored for specific receptor interactions, while the hydroxyketone group can act as a key pharmacophoric element or a handle for further chemical modifications.

Overview of Current Research Trajectories Involving Indolyl Ethanone (B97240) Derivatives

Current research on indolyl ethanone derivatives is broad and encompasses a range of therapeutic areas, further supporting the potential of This compound . While much of the published work focuses on the more synthetically accessible 3-yl isomer, the findings provide valuable insights into the potential applications of the 5-yl analog.

Research has shown that indolyl ethanone derivatives possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, derivatives of 1-(1H-indol-3-yl)ethanone have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. nih.gov Some indolyl ethanone derivatives have also been investigated as inhibitors of enzymes such as cyclooxygenase (COX), which is relevant for the development of new anti-inflammatory drugs.

A significant area of research is the use of indolyl ethanone derivatives as building blocks for more complex heterocyclic systems. The ethanone side chain provides a reactive handle for a variety of chemical transformations, allowing for the construction of libraries of diverse compounds for high-throughput screening. For instance, the condensation of indolyl ethanone derivatives with other molecules can lead to the formation of novel pyrazole (B372694), isoxazole (B147169), and other heterocyclic hybrids with unique pharmacological profiles. acs.org

The table below summarizes the biological activities of some representative indole derivatives, highlighting the therapeutic potential within this class of compounds.

| Compound Class | Specific Example | Biological Activity | Reference |

| 2-Amino-5-hydroxyindoles | Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate | 5-Lipoxygenase inhibition | nih.govacs.org |

| 5-Hydroxyindole derivatives | Compound L-04 | EZH2 inhibition, Antiproliferative | mdpi.com |

| 5-Substituted indole-2-carboxamides | Compound 5j | Dual EGFR/CDK2 inhibition, Antiproliferative | rsc.org |

| Indole-based chalcones | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 and COX-2 inhibition | rjpn.org |

Given the diverse biological activities of 5-substituted indoles and the synthetic versatility of the hydroxyketone motif, This compound represents a promising, yet underexplored, scaffold for future research in medicinal chemistry and chemical biology.

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-1-(1H-indol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-10(13)8-1-2-9-7(5-8)3-4-11-9/h1-5,11-12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMURGMEAMZZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191990 | |

| Record name | Ketone, hydroxymethyl 5-indolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38693-06-0 | |

| Record name | Ketone, hydroxymethyl 5-indolyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038693060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, hydroxymethyl 5-indolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxy 1 1h Indol 5 Yl Ethanone and Its Analogs

Retrosynthetic Strategies for the 2-hydroxy-1-(1H-indol-5-yl)ethanone Core Structure

A primary retrosynthetic disconnection for this compound involves breaking the bond between the carbonyl carbon and the indole (B1671886) ring. This leads to two key synthons: a 5-indolyl nucleophile and a hydroxyacetyl electrophile or its equivalent.

A common forward synthesis approach based on this disconnection is the Friedel-Crafts acylation of indole. researchgate.net However, traditional Friedel-Crafts reactions on the indole ring often lead to substitution at the more nucleophilic C3 position. researchgate.net To achieve acylation at the C5 position, the indole nitrogen is typically protected, for instance, with a phenylsulfonyl group, which directs the acylation to the desired position. acs.org Another strategy involves the use of specific Lewis acids like diethylaluminum chloride, which can promote C3-acylation even without N-protection. organic-chemistry.org

An alternative retrosynthetic approach involves the construction of the indole ring itself from a pre-functionalized benzene (B151609) derivative. For example, the Gassman indole synthesis allows for the formation of substituted indoles from anilines and a ketone bearing a thioether substituent. wikipedia.org This method could be adapted to introduce the desired hydroxyacetyl group at the appropriate position. wikipedia.org Similarly, the Fischer indole synthesis, which involves the acid-catalyzed rearrangement of an arylhydrazone, is a classic and versatile method for indole synthesis that can be used to generate 5-substituted indoles if the appropriately substituted arylhydrazone is available. luc.edunih.gov

Exploration of Novel and Efficient Synthetic Routes

The synthesis of enantiomerically pure α-hydroxy ketones is of great interest in medicinal chemistry. nih.gov Several asymmetric methods can be envisioned for the preparation of enantiopure this compound.

One prominent strategy is the asymmetric reduction of a corresponding α-diketone or α-keto ester precursor. Catalytic systems employing chiral catalysts, such as those based on rhodium, iridium, or ruthenium with chiral ligands, have proven effective in the asymmetric hydrogenation of ketones to produce chiral secondary alcohols with high enantioselectivity. wordpress.com For instance, the Corey-Bakshi-Shibata (CBS) catalyst is well-known for the enantioselective reduction of prochiral ketones. wordpress.com Dynamic kinetic resolution, where a racemic starting material is converted to a single enantiomer of the product, can be achieved through asymmetric hydrogenation catalyzed by iridium complexes. rsc.org

Another approach involves the use of chiral auxiliaries. nih.gov A chiral auxiliary can be attached to the indole nucleus or the acylating agent to control the stereochemical outcome of the reaction, followed by its removal to yield the enantiopure product. nih.gov Furthermore, biocatalytic methods using enzymes like 2-hydroxy-3-oxoacid synthase can be employed for the synthesis of chiral aromatic α-hydroxy ketones. google.com

The application of green chemistry principles aims to develop more environmentally benign synthetic processes. For the synthesis of this compound and its analogs, several green strategies can be implemented.

The use of greener solvents and catalysts is a key aspect. Water has been explored as a solvent for the reaction of indoles with aromatic fluoromethyl ketones to synthesize trifluoromethyl(indolyl)phenylmethanols, which are structurally related to the target molecule. nih.gov Ionic liquids, in combination with microwave irradiation, have been used for the regioselective 3-acylation of indoles, offering a fast and efficient method that allows for catalyst recycling. researchgate.netnih.gov

Transition metal catalysis offers powerful tools for the formation of C-C and C-heteroatom bonds in the synthesis of indole derivatives. rsc.org Palladium-catalyzed reactions are particularly prominent in this area. rsc.orgnih.govnih.govacs.orgacs.org

For the synthesis of the this compound core, palladium-catalyzed acylation of indoles provides a direct route. rsc.orgnih.govacs.org These reactions can utilize various acylating agents, including acyl chlorides, nitriles, and aldehydes. rsc.orgnih.govacs.org The regioselectivity of the acylation can often be controlled by the choice of catalyst, ligands, and directing groups on the indole nitrogen. acs.orgnih.gov For instance, palladium-catalyzed direct and specific C-7 acylation of indolines has been achieved using a removable directing group. nih.gov

Rhodium catalysts have also been employed for the regioselective C-H functionalization of indoles, including alkenylation and alkylation at the C7 position. nih.gov These methods often rely on directing groups to achieve high regioselectivity. nih.gov Copper catalysts have also been used in conjunction with palladium for the regioselective arylation of indoles. nih.gov

The indole nucleus possesses multiple reactive sites, making chemo- and regioselective functionalization a significant challenge. acs.orgnih.gov The pyrrole (B145914) ring is generally more electron-rich and nucleophilic than the benzene ring, with the C3 position being the most reactive towards electrophiles. nih.gov

To achieve functionalization at the less reactive C5 position of the benzene ring, various strategies have been developed. The use of directing groups on the indole nitrogen is a common and effective approach to control regioselectivity. acs.orgnih.gov For example, a pivaloyl group at the C3 position can direct arylation to the C4 or C5 position depending on the catalyst system used (palladium or copper). nih.gov Similarly, a phosphinoyl directing group on the nitrogen can direct functionalization to the C7 and C6 positions. acs.org

Transition-metal-free methods have also been developed for the site-selective functionalization of indoles. acs.org These can involve directed C-H hydroxylation mediated by boron under mild conditions. acs.org The choice of reaction conditions, including the solvent and base, can also play a crucial role in determining the regiochemical outcome of indole functionalization. acs.org

Optimization of Reaction Parameters and Process Scale-Up Considerations

Optimizing reaction parameters is crucial for maximizing yield, purity, and efficiency, especially when considering the scale-up of a synthetic process. For the synthesis of this compound, key parameters to optimize include the choice of catalyst, solvent, temperature, reaction time, and the nature of the protecting or directing groups.

For instance, in a palladium-catalyzed acylation, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphines, N-heterocyclic carbenes), and additives can significantly impact the reaction outcome. nih.govacs.org The concentration of reactants and catalyst loading are also critical factors that need to be fine-tuned.

When scaling up a reaction from the laboratory to an industrial setting, several challenges may arise. These include issues with heat transfer, mixing, and mass transfer. The cost and availability of reagents and catalysts become more significant at a larger scale. Therefore, developing robust and scalable processes often involves using lower catalyst loadings, minimizing the use of expensive or hazardous reagents, and simplifying purification procedures. nih.gov For example, a palladium-catalyzed acylation was successfully scaled up to the gram level with a much lower palladium loading (1 mol %). nih.gov The development of continuous flow processes can also facilitate scale-up by providing better control over reaction parameters and improving safety and efficiency. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Indole Acylation

| Methodology | Catalyst/Reagent | Position of Acylation | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃) | C3 (typically) | Simple, uses readily available reagents | Often lacks regioselectivity, may require N-protection |

| Palladium-Catalyzed Acylation | Pd(OAc)₂/Ligand | C3 or C7 (directing group dependent) | High yields, good functional group tolerance | Catalyst cost, potential for metal contamination |

| Rhodium-Catalyzed Functionalization | [RhCp*Cl₂]₂ | C7 (directing group dependent) | High regioselectivity for C7 | Requires specific directing groups |

| Green Chemistry Approach | Y(OTf)₃/Ionic Liquid | C3 | Environmentally friendly, catalyst can be reused | May require microwave irradiation |

Isolation and Chromatographic Purification Techniques for this compound and Derivatives

The successful isolation and purification of this compound and its derivatives are critical to obtaining a high-purity final product. Given the polar nature of the hydroxyl and ketone functionalities, as well as the indole N-H group, chromatographic techniques are indispensable.

Thin-Layer Chromatography (TLC) is a fundamental tool used throughout the synthesis to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. prepchem.com TLC plates are typically silica (B1680970) gel-based, and the spots are visualized under UV light or by using a staining agent.

Column Chromatography is the primary method for the purification of the crude product. Silica gel is the most common stationary phase due to its effectiveness in separating polar compounds. The choice of eluent (mobile phase) is crucial and is determined based on the polarity of the target compound and the impurities present. A gradient elution is often employed, starting with a non-polar solvent system and gradually increasing the polarity. For instance, a mixture of ethyl acetate (B1210297) and a less polar solvent like hexane (B92381) or cyclohexane (B81311) is a common choice for purifying indole derivatives. The fractions are collected and analyzed by TLC to identify those containing the pure product.

| Chromatography Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | Silica Gel (40-63 µm) | Adsorbent for separating compounds based on polarity. |

| Mobile Phase (Eluent) | Ethyl acetate/Hexane or Ethyl acetate/Cyclohexane gradient | To elute compounds from the column at different rates. |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | To track the conversion of reactants to products. |

| Visualization | UV light (254 nm) or chemical stains | To see the separated spots on a TLC plate. |

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a solvent that has been successfully used for the recrystallization of related indole derivatives. nih.gov The crude solid is dissolved in a minimal amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration.

Comprehensive Spectroscopic Characterization and Molecular Structure Elucidation of 2 Hydroxy 1 1h Indol 5 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a definitive structural assignment of 2-hydroxy-1-(1H-indol-5-yl)ethanone, a suite of 1D (¹H, ¹³C) and 2D NMR experiments would be required.

¹H NMR: This experiment would identify all unique proton environments. For this molecule, one would expect to see distinct signals for the N-H proton of the indole (B1671886), the three aromatic protons on the indole ring (at positions 2, 3, and 7), the two aromatic protons on the benzene (B151609) portion of the indole (at positions 4 and 6), the two protons of the methylene (B1212753) (-CH₂) group, and the proton of the hydroxyl (-OH) group. The chemical shifts and coupling patterns of the aromatic protons would be critical in confirming the 5-position of the acetyl group.

¹³C NMR: This would reveal the number of unique carbon atoms. Key signals would include the carbonyl carbon (C=O), the methylene carbon (-CH₂-OH), and the eight distinct carbons of the indole ring.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton (¹H-¹H) coupling correlations, mapping out which protons are adjacent to each other. For instance, it would show correlations between the neighboring protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can help in conformational analysis.

Currently, specific ¹H or ¹³C NMR data sets for this compound are not available in the public domain. In contrast, data for the 3-yl isomer, 2-hydroxy-1-(1H-indol-3-yl)ethanone, is documented. chemicalbook.comnih.gov However, the chemical shifts and coupling constants for the aromatic protons and carbons of the 5-yl isomer would differ significantly from those of the 3-yl isomer due to the change in the electronic environment.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy.

For this compound, the molecular formula is C₁₀H₉NO₂. The expected monoisotopic mass would be 175.06333 Da. An HRMS experiment would aim to measure this exact mass, typically to within a few parts per million (ppm) of the theoretical value, which would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing characteristic losses of water (H₂O), carbon monoxide (CO), and the hydroxymethyl radical (•CH₂OH). While predicted mass data exists for related compounds uni.lu, specific experimental HRMS data for this compound is not found in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption (IR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations of specific functional groups.

For this compound, key expected vibrational bands would include:

O-H stretch: A broad band in the IR spectrum, typically around 3400-3200 cm⁻¹, corresponding to the hydroxyl group.

N-H stretch: A sharp to medium band around 3300 cm⁻¹ for the indole N-H group.

C-H stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be just below 3000 cm⁻¹.

C=O stretch: A strong, sharp band for the ketone carbonyl group, expected around 1650-1680 cm⁻¹, with its exact position influenced by conjugation with the indole ring.

C=C stretches: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O stretch: A band in the 1260-1050 cm⁻¹ region for the alcohol C-O bond.

While these are the expected regions, no specific, published IR or Raman spectra for this compound could be located. Data for other hydroxy-ethanone compounds are available and follow these general patterns. nist.govnist.gov

Electronic Spectroscopy (UV-Vis) for Chromophoric System Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems (chromophores). The indole ring system conjugated with the carbonyl group in this compound constitutes a significant chromophore.

A UV-Vis spectrum would be expected to show characteristic absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. The indole moiety itself typically absorbs around 270-290 nm. The conjugation with the carbonyl group at the 5-position would be expected to shift these absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted indole. The exact λ_max values and molar absorptivities would be characteristic of the 5-substituted isomer. However, specific experimental UV-Vis spectra for this compound are not documented in the searched scientific databases. nist.govnist.gov

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemistry

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its structure. It would definitively show the connectivity of the hydroxyacetyl group at the C5 position of the indole ring. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and indole N-H groups, which dictate the crystal packing. No published crystallographic data for this specific compound exists.

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 1 1h Indol 5 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-hydroxy-1-(1H-indol-5-yl)ethanone, these methods provide insights into its stability, electronic distribution, and reactive nature.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Tautomerism

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. documentsdelivered.com For molecules like this compound, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-31G**, can elucidate the most stable conformations and explore the possibility of tautomerism. nih.govdoaj.org

Tautomerism is a key consideration for this molecule, given the presence of both a hydroxyl group and a keto group, allowing for potential keto-enol tautomerization. Additionally, the indole (B1671886) ring itself can exhibit annular tautomerism. nih.gov Theoretical studies on similar systems, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, have shown that DFT methods can successfully predict the most stable tautomer, which often aligns with experimental findings. nih.govdoaj.org In the gas phase, the relative stability of tautomers can be determined, with the understanding that the loss of aromaticity in the pyrazole (B372694) or indole ring generally disfavors certain tautomeric forms. nih.gov The energy differences between tautomers can be small, and the choice of computational method can influence the predicted stability order. nih.gov

The conformational landscape is another critical aspect. The orientation of the 2-hydroxyethanone side chain relative to the indole ring will have multiple energy minima. DFT calculations can map this potential energy surface to identify the global minimum and other low-energy conformers, which is crucial for understanding the molecule's behavior in various environments.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential regions around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. nih.gov Positive potential would be expected around the N-H group of the indole ring. nih.gov

Fukui functions provide a more quantitative measure of reactivity at different atomic sites. wikipedia.orgjoaquinbarroso.com Named after Kenichi Fukui, these functions describe the change in electron density at a given point as the total number of electrons in the system changes. wikipedia.orgresearchgate.net By calculating the Fukui functions for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks, the most reactive sites in this compound can be pinpointed. joaquinbarroso.comfaccts.de This analysis helps in understanding where the molecule is most likely to interact with other chemical species. researchgate.net

Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics

While quantum chemical calculations often model molecules in the gas phase, their behavior in solution can be significantly different. Molecular dynamics (MD) simulations are employed to study the dynamic nature of molecules in a solvent environment. nih.gov For this compound, MD simulations can reveal how interactions with solvent molecules, such as water or DMSO, influence its conformational preferences and the stability of different tautomers. nih.gov

These simulations can track the formation and breaking of hydrogen bonds between the solute and solvent, which is particularly relevant for the hydroxyl and carbonyl groups of the molecule. nih.gov The dynamic interplay between intramolecular and intermolecular hydrogen bonds can dictate the dominant conformation in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV Absorption)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. liverpool.ac.uk Models like the CHARGE model can be used to calculate chemical shifts, taking into account the electric field, magnetic anisotropy, and steric effects of functional groups. researchgate.net The chemical shifts of protons on the indole ring, the methylene (B1212753) group, and the hydroxyl group can be estimated. youtube.comhw.ac.uk For instance, the hydroxyl proton signal can be sensitive to solvent and concentration. researchgate.nethw.ac.uk

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.govnih.gov By computing the harmonic vibrational frequencies using DFT, a theoretical vibrational spectrum can be generated. documentsdelivered.com The calculated frequencies are often scaled to better match experimental results. nih.gov For this compound, characteristic vibrational modes would include the N-H stretch of the indole ring (typically in the 3300-3500 cm⁻¹ region), the O-H stretch of the hydroxyl group, and the C=O stretch of the ketone. documentsdelivered.comnih.gov

UV Absorption: The electronic absorption spectrum in the UV-Vis region can also be predicted. Time-dependent DFT (TD-DFT) is a common method for calculating excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. beilstein-journals.org This can provide insights into the electronic transitions occurring within the molecule.

Computational Analysis of Potential Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating transition state structures and calculating activation energies. nih.gov For this compound, potential reactions could include oxidation of the hydroxyl group, reduction of the ketone, or electrophilic substitution on the indole ring.

By modeling the reaction pathway, the energy profile can be determined, identifying the transition state—the highest energy point along the reaction coordinate. The height of this energy barrier, the activation energy, determines the reaction rate. nih.gov For example, the mechanism of tautomerization can be studied by finding the transition state for the proton transfer between the keto and enol forms. nih.gov

In Silico Structure-Activity Relationship (SAR) and Ligand Efficiency Studies

In silico methods are widely used in drug discovery to predict the biological activity of compounds and to guide the design of new, more potent molecules. mdpi.com

Structure-Activity Relationship (SAR): SAR studies investigate how changes in the chemical structure of a molecule affect its biological activity. mdpi.com For this compound, computational SAR studies could involve creating a library of virtual derivatives by modifying substituents on the indole ring or the side chain. The properties of these derivatives, such as their binding affinity to a specific biological target, can then be predicted using methods like molecular docking. nih.gov This can help identify key structural features that are important for activity. For example, studies on other indole derivatives have shown that substituents at the 5-position of the indole ring can significantly impact their binding affinity to various receptors. nih.gov

Ligand Efficiency: Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand on a per-atom basis. It is a useful parameter for comparing the "quality" of different ligands and for prioritizing compounds during lead optimization. By calculating the binding affinity of this compound to a target protein (if known) and dividing by the number of non-hydrogen atoms, its ligand efficiency can be determined. This allows for a more objective comparison with other potential drug candidates.

Biological Activity Profiling and Mechanistic Studies of 2 Hydroxy 1 1h Indol 5 Yl Ethanone and Its Derivatives

In Vitro Screening Methodologies for Enzyme Modulation and Receptor Binding

In vitro screening is a fundamental component of drug discovery, enabling the high-throughput evaluation of compound libraries to identify molecules that interact with specific biological targets or elicit a desired cellular response. For derivatives of 2-hydroxy-1-(1H-indol-5-yl)ethanone, both target-based and phenotypic screening approaches are employed to uncover their therapeutic potential.

Target-Based Assays for Specific Biological Pathways

Target-based screening is a rational approach that begins with the identification of a specific molecular target, such as an enzyme or receptor, that is believed to play a critical role in a disease pathway. sciltp.com Assays are then developed to measure the ability of a compound to modulate the activity of this purified target. This method is efficient and allows for the precise determination of a compound's potency (e.g., IC50 or EC50). sciltp.com

For indole (B1671886) derivatives, a common strategy involves targeting enzymes implicated in inflammatory and metabolic diseases. For instance, derivatives of 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain pathways. eurekaselect.comresearchgate.net Similarly, related benzothiazole-based thiazolidinones have been investigated for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications. researchgate.net

Biochemical assays used in this context often rely on optical methods like absorbance or fluorescence to measure enzyme activity in multi-well plates, which is amenable to high-throughput screening. sciltp.comnih.gov

Table 1: Examples of Target-Based Assays for Indole Derivatives

| Derivative Class | Target Enzyme | Therapeutic Area | Key Findings |

|---|---|---|---|

| 1-(1H-indol-1-yl)ethanone derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | Certain derivatives showed potent anti-inflammatory and analgesic activity, indicating successful inhibition of the COX-2 enzyme. eurekaselect.comresearchgate.net |

Phenotypic Screening Strategies for Unbiased Biological Effects

In contrast to target-based screening, phenotypic screening takes an unbiased approach by evaluating compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the molecular target. sciltp.com This strategy can lead to the discovery of first-in-class medicines with novel mechanisms of action.

For compounds related to this compound, such as 1-indanone (B140024) derivatives, phenotypic screens have been used to identify antibacterial and antifungal activity. beilstein-journals.org In these assays, the compounds are tested for their ability to inhibit the growth of various microbial strains. This approach directly measures the desired biological effect—the killing or inhibition of a pathogen—and subsequent studies are then required to identify the specific molecular target responsible for this effect. For example, whole-cell assays against M. tuberculosis have been used to assess the anti-mycobacterial activity of potential inhibitors identified through target-based screens. nih.gov

Mechanistic Elucidation of Biological Interactions

Once a compound shows promising activity in initial screens, the next critical phase is to understand precisely how it interacts with its biological target. This involves identifying the binding site, characterizing the nature of the interaction, and determining the kinetic and thermodynamic parameters that govern the binding event.

Identification of Molecular Targets and Binding Modes

For hits emerging from phenotypic screens, the first step is to identify the molecular target. For compounds identified through target-based screens, the focus is on confirming the interaction and understanding the binding mode in detail. Computational methods, such as molecular docking, are frequently used to predict how a ligand might bind to its target protein. eurekaselect.comresearchgate.net These computational models can then be validated through experimental techniques like X-ray crystallography, which can provide a high-resolution picture of the ligand-protein complex.

For example, molecular docking studies have been used to investigate the binding modes of indole derivatives within the active site of the COX-2 enzyme. eurekaselect.com In another study, the binding modes of bifunctional benzothiazole-based thiazolidinones at the active site of human aldose reductase were visualized, revealing key interactions with amino acid residues like Thr113 and Phe115. researchgate.net These studies are crucial for understanding structure-activity relationships and for guiding the rational design of more potent and selective inhibitors.

Kinetics and Thermodynamics of Ligand-Target Interactions

The affinity of a drug for its target is a critical determinant of its potency. However, affinity is a thermodynamic parameter (related to the free energy of binding, ΔG) and does not provide a complete picture. The kinetics of the interaction—the rates at which the drug associates (k_on) and dissociates (k_off) from its target—are also fundamentally important for a drug's efficacy and duration of action. enzymlogic.com A long residence time (slow k_off) at the target can lead to a more sustained pharmacological effect. enzymlogic.com

Techniques like Surface Plasmon Resonance (SPR) are widely used to measure these kinetic rate constants. europeanpharmaceuticalreview.com Isothermal Titration Calorimetry (ITC) is another powerful method that directly measures the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) changes, providing a complete thermodynamic profile of the interaction. europeanpharmaceuticalreview.com While specific kinetic and thermodynamic data for this compound are not widely published, these methods are standard practice in the mechanistic characterization of lead compounds. europeanpharmaceuticalreview.comnih.gov Understanding these parameters allows for the fine-tuning of a compound's properties to achieve the desired clinical profile. europeanpharmaceuticalreview.com

Allosteric vs. Orthosteric Binding Mechanisms

Ligands can bind to a receptor or enzyme at two principal types of sites. Orthosteric ligands bind to the primary, evolutionarily conserved site where the endogenous substrate or agonist binds. plos.orgresearchgate.net In contrast, allosteric modulators bind to a distinct, topographically separate site. plos.orgnih.gov This allosteric binding induces a conformational change in the protein that can modulate the binding or efficacy of the orthosteric ligand. nih.gov

Allosteric modulators offer several advantages in drug design, including the potential for greater subtype selectivity, as allosteric sites are typically less conserved across receptor families than orthosteric sites. plos.orgnih.gov They can act as positive or negative modulators, fine-tuning the physiological response to the endogenous ligand rather than simply blocking it. nih.gov Distinguishing between these binding mechanisms is crucial for drug development. This can be achieved through functional assays that measure a compound's effect in the presence and absence of an orthosteric ligand, as well as through structural studies that identify the binding site. researchgate.net While specific studies on the allosteric versus orthosteric binding of this compound derivatives are limited, the exploration of allosteric modulation is a growing field in drug discovery for targets relevant to indole compounds, such as G-protein coupled receptors (GPCRs). nih.govresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(1H-indol-1-yl)ethanone |

| 1-Indanone |

Structure-Activity Relationship (SAR) Investigations through Analog Synthesis and Biological Evaluation

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring and its side chains. SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Rational Design of this compound Analogs

The rational design of analogs of this compound would likely be guided by the intended biological target. For instance, in the design of kinase inhibitors, a common target for indole-based compounds, the design process often involves creating molecules that can fit into the ATP-binding pocket of the target kinase. This can be achieved by modifying the substituents on the indole ring to create specific interactions with the amino acid residues in the kinase's active site.

For example, in the development of inhibitors for the CREB-binding protein (CBP), fragment-based virtual screening has been used to identify 1-(1H-indol-1-yl)ethanone derivatives as potential leads. nih.gov The design strategy would then involve synthesizing a series of analogs with modifications at various positions of the indole ring and the ethanone (B97240) side chain to improve binding affinity and selectivity. nih.gov

Similarly, in the design of novel xanthine (B1682287) oxidase inhibitors, a strategy of bioisosteric replacement and hybridization was employed to create a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids. chula.ac.th This approach leverages the known inhibitory effects of both indole and isoxazole (B147169) scaffolds to design new potent compounds. chula.ac.th

Impact of Structural Modifications on Biological Potency and Selectivity

Structural modifications to the indole scaffold can have a dramatic impact on the biological activity of the resulting compounds. Key areas for modification include the indole nitrogen (N1), and positions C2, C3, C5, and C6 of the indole ring, as well as the side chain.

Substitution on the Indole Ring: The position and nature of substituents on the indole ring are critical determinants of biological activity. For example, in a series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives designed as GPR40 agonists, ortho-substitution on the C2-aryl group was found to be crucial for high agonistic activity. nih.gov Specifically, an ortho-bromo substituent resulted in a compound with an EC50 of 9.4 nM, while the meta-bromo derivative was significantly less active. nih.gov This suggests that the substituent at the ortho position may be directly interacting with the receptor. nih.gov

N-Substitution: Substitution at the N1 position of the indole ring can also significantly modulate biological activity. In some cases, N-unsubstituted indoles are more potent than their N-substituted counterparts. For instance, in a study of indole-based monoamine oxidase B (MAO-B) inhibitors, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide showed high potency, indicating that a bulky acyl group at the N1 position can be well-tolerated and even beneficial for activity against certain targets. nih.gov

Side Chain Modification: Modification of the side chain is another key strategy for optimizing biological activity. For the 2-hydroxy-1-ethanone side chain, modifications could include altering the length of the alkyl chain, introducing different functional groups, or replacing the ethanone moiety with other chemical groups to probe the binding pocket of the target enzyme or receptor.

The following table summarizes the structure-activity relationship data for a series of 5-substituted indole derivatives as GPR40 agonists, illustrating the impact of substitution on potency. nih.gov

| Compound ID | R Group (ortho-substitution on C2-phenyl) | EC50 (nM) |

| 8b | o-methyl | <1000 |

| 8l | o-CF3 | >1000 |

| 8m | o-OCF3 | >1000 |

| 8n | o-F | >1000 |

| 8o | o-Br | 9.4 |

| m-Br analog | m-Br | ~1880 |

Selectivity and Off-Target Profiling Considerations

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects and potential toxicity. Indole-based compounds, particularly kinase inhibitors, are often profiled against a panel of kinases to determine their selectivity. researchgate.netresearchgate.net

For example, a potent inhibitor of the CBP bromodomain, a 1-(1H-indol-1-yl)ethanone derivative, was found to be highly selective for CBP/EP300 over other bromodomain-containing proteins. nih.gov This selectivity is crucial for its potential therapeutic application. nih.gov Similarly, a study on indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors demonstrated high selectivity over other FAD-dependent enzymes like LSD2 and MAOs.

The selectivity of indole derivatives can be fine-tuned through structural modifications. As seen in the SAR studies, small changes in the substitution pattern can lead to significant differences in binding affinity for different targets. Therefore, a comprehensive selectivity profiling is essential during the lead optimization process.

Cellular Pathway Interrogation and Proteomic Studies

Understanding how a compound affects cellular pathways is fundamental to elucidating its mechanism of action. For indole derivatives, various techniques are employed to investigate their impact on cellular signaling.

Cellular pathway analysis can reveal which signaling cascades are modulated by the compound. For instance, some indole derivatives have been shown to induce apoptosis in cancer cells by affecting specific signaling pathways. Proteomic studies can provide a more global view of the cellular response to a compound by identifying changes in the expression levels of a wide range of proteins.

For example, proteomic and genomic integration has been used to identify kinase and differentiation determinants of sensitivity to kinase inhibitors in leukemia cells. Such studies can reveal that the sensitivity of cancer cells to a particular inhibitor is linked to the activation state of specific kinase signaling pathways. In the context of this compound and its analogs, such studies would be invaluable in identifying their cellular targets and mechanisms of action.

While direct proteomic studies on this compound are not available, research on related indole-based kinase inhibitors has shown that these compounds can modulate the phosphorylation status of numerous proteins, thereby affecting various cellular processes such as cell proliferation, differentiation, and survival.

Derivatization and Functionalization Strategies for Expanding the Chemical Space of 2 Hydroxy 1 1h Indol 5 Yl Ethanone

Modification of the Hydroxyl Group

The secondary hydroxyl group in 2-hydroxy-1-(1H-indol-5-yl)ethanone is a prime target for functionalization. Its reactivity allows for the introduction of a variety of functional groups through several well-established chemical reactions.

Esterification and etherification are fundamental methods for modifying hydroxyl groups, thereby altering the steric and electronic properties of the parent molecule.

Esterification: The secondary alcohol can be readily converted into an ester through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides. libretexts.orgkhanacademy.org Acid-catalyzed Fischer esterification with a carboxylic acid can be employed, although it is an equilibrium process. rug.nl More efficient methods include the use of coupling agents like dicyclohexylcarbodiimide (DCC) or reaction with highly electrophilic acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine. researchgate.net These reactions typically proceed under mild conditions to afford the corresponding ester derivatives in high yields.

Etherification: The formation of an ether linkage can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This method is highly versatile for introducing a wide range of alkyl or aryl groups. organic-chemistry.org

Glycosylation: The introduction of carbohydrate moieties can significantly impact the solubility and biological profile of a molecule. Glycosylation of the hydroxyl group can be accomplished using various glycosyl donors (e.g., glycosyl halides or trichloroacetimidates) under the promotion of a Lewis acid catalyst. This reaction leads to the formation of O-glycosides, connecting a sugar unit to the core indole (B1671886) structure.

Table 1: Representative Reactions for Modification of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | 2-acetoxy-1-(1H-indol-5-yl)ethanone |

The oxidation state of the ethanone (B97240) side chain can be modulated to introduce further chemical diversity.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone using a variety of standard oxidizing agents. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern oxidation (oxalyl chloride, DMSO, triethylamine) are effective for this transformation. The resulting product is an α-dicarbonyl compound, 1-(1H-indol-5-yl)ethane-1,2-dione, which is a highly reactive species that can serve as a precursor for further synthesis, such as the formation of quinoxalines. The oxidation of hydroxyl groups is a well-established transformation in organic synthesis. beilstein-archives.orgnih.gov

Reduction: While the hydroxyl group itself is not reducible, the adjacent ketone is susceptible to reduction by hydride reagents. Treatment with mild reducing agents like sodium borohydride (NaBH₄) would selectively reduce the ketone to a secondary alcohol, yielding 1-(1H-indol-5-yl)ethane-1,2-diol. The use of stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would achieve the same transformation. This reaction introduces a second chiral center into the molecule, creating a mixture of diastereomers.

Table 2: Oxidation and Reduction Reactions of the Ethanone Side Chain

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation of Alcohol | Dess-Martin Periodinane (DMP) | 1-(1H-indol-5-yl)ethane-1,2-dione |

| Reduction of Ketone | Sodium Borohydride (NaBH₄) | 1-(1H-indol-5-yl)ethane-1,2-diol |

Functionalization of the Indole Heterocycle

The indole nucleus is an electron-rich aromatic system that readily undergoes a variety of functionalization reactions, providing another avenue for expanding the chemical diversity of the parent molecule.

Electrophilic Aromatic Substitution (EAS): The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site of reaction. stackexchange.com This is because the cationic intermediate formed by attack at C3 is stabilized by delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com Therefore, reactions such as halogenation (with NBS or NCS), nitration (with HNO₃), and Friedel-Crafts acylation or alkylation will predominantly occur at the C3 position. The C5-acyl group is an electron-withdrawing group and deactivates the benzene portion of the heterocycle towards EAS, further favoring substitution on the pyrrole (B145914) ring. youtube.com

Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted indole ring is generally difficult due to its electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups on the ring or specific activation, for instance at the N1 position. clockss.org For this compound, direct nucleophilic substitution on the indole core is not a facile process under standard conditions.

Table 3: Examples of Electrophilic Aromatic Substitution on the Indole Ring

| Reaction Type | Reagent(s) | Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 2-hydroxy-1-(3-bromo-1H-indol-5-yl)ethanone |

| Nitration | Nitric Acid / Acetic Anhydride | 2-hydroxy-1-(3-nitro-1H-indol-5-yl)ethanone |

| Acylation | Acetic Anhydride / BF₃·OEt₂ | 1-(3-acetyl-1H-indol-5-yl)-2-hydroxyethanone |

Transition-metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of indoles at positions that are not easily accessible through classical electrophilic substitution. researchgate.netchemistryviews.org By installing a directing group, typically at the N1 position, it is possible to direct a metal catalyst (e.g., palladium, rhodium, cobalt) to activate a specific C-H bond. chemistryviews.orgrsc.org This allows for the introduction of aryl, alkyl, or other functional groups at the C2, C4, C6, or C7 positions. researchgate.netnih.gov For example, a pyrimidyl or picolinamide directing group on the indole nitrogen can facilitate C-H arylation at the C7 position. rsc.org After the desired functionalization, the directing group can often be removed, providing access to a wide range of substituted indole derivatives.

Table 4: Regioselective C-H Functionalization Strategies for the Indole Ring

| Target Position | Catalyst System (Example) | Directing Group (Example) | Reaction Type |

|---|---|---|---|

| C2 | Co(III) catalyst | Pyrazolyl | Allylation |

| C4 | Pd(II) catalyst | Pivaloyl (at C3) | Arylation |

| C7 | Rh(III) or Pd(II) catalyst | Pyrimidyl or TBPO | Arylation |

The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, serving as a versatile component for the construction of complex, fused polycyclic systems. libretexts.org These reactions provide a powerful method for rapidly increasing molecular complexity.

[4+2] Cycloaddition (Diels-Alder Reaction): The indole C2-C3 bond can act as a dienophile, reacting with a diene to form a six-membered ring fused to the indole core. Intramolecular variants of this reaction are particularly effective.

[3+2] Cycloaddition: Indoles can react with 1,3-dipoles such as nitrones or azomethine ylides in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings fused at the 2,3-position. uchicago.edu

[5+2] Cycloaddition: Dearomative [5+2] cycloaddition reactions, for instance with oxidopyrylium ylides, can be used to construct seven-membered rings, leading to highly functionalized cyclohepta[b]indoles. nih.govrsc.org These reactions often proceed with high diastereoselectivity under mild conditions.

These cycloaddition strategies open pathways to novel and structurally complex scaffolds derived from the this compound core.

Transformations of the Ketone Moiety

The carbonyl group of the ketone moiety in this compound is a prime site for a range of chemical modifications. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the adjacent α-protons can be involved in base- or acid-catalyzed reactions. These transformations are instrumental in creating a diverse library of derivatives with potentially enhanced biological activities.

Condensation and Addition Reactions

Aldol-type condensation reactions represent a powerful tool for C-C bond formation, enabling the extension of the carbon skeleton of the parent molecule. masterorganicchemistry.com In a typical base-catalyzed aldol (B89426) condensation, the enolate of this compound, formed by deprotonation of the α-carbon, can react with an aldehyde or another ketone. Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone, a valuable intermediate for further functionalization. masterorganicchemistry.com

Similarly, addition reactions with organometallic reagents, such as Grignard or organolithium reagents, can convert the ketone into a tertiary alcohol. This transformation not only alters the polarity and steric properties of the molecule but also introduces a new site for further derivatization.

Table 1: Examples of Condensation and Addition Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Benzaldehyde, NaOH | 2-hydroxy-1-(1H-indol-5-yl)-3-phenylprop-2-en-1-one | Aldol Condensation |

| This compound | Acetone, Ba(OH)2 | 2-hydroxy-1-(1H-indol-5-yl)-3-methylbut-2-en-1-one | Aldol Condensation |

| This compound | Methylmagnesium bromide | 2-(1H-indol-5-yl)propane-1,2-diol | Grignard Addition |

| This compound | Phenyllithium | 1-(1H-indol-5-yl)-1-phenylethane-1,2-diol | Organolithium Addition |

Reductive Amination and Oxime Formation

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from ketones. organic-chemistry.org The reaction involves the initial formation of an imine or enamine intermediate by reacting this compound with a primary or secondary amine, followed by in-situ reduction using a suitable reducing agent like sodium borohydride or sodium triacetoxyborohydride. organic-chemistry.org This one-pot procedure is widely used in drug discovery to introduce diverse amine-containing side chains.

Oxime formation, the reaction of a ketone with hydroxylamine, provides another avenue for derivatization. wikipedia.orgarpgweb.comnih.gov The resulting oxime can exist as E/Z isomers and serves as a precursor for various other functional groups. For instance, Beckmann rearrangement of the oxime can yield an amide, while reduction can lead to a primary amine. The synthesis of oxime ethers from indolic compounds has been explored for developing new antimicrobial agents.

Table 2: Reductive Amination and Oxime Formation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Methylamine, NaBH3CN | 1-(1H-indol-5-yl)-N-methylethan-1-amine | Reductive Amination |

| This compound | Piperidine, NaBH(OAc)3 | 5-(1-(piperidin-1-yl)ethyl)-1H-indole | Reductive Amination |

| This compound | Hydroxylamine hydrochloride | This compound oxime | Oxime Formation |

| This compound | O-Benzylhydroxylamine | This compound O-benzyl oxime | Oxime Ether Formation |

Strategic Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, or a modified mode of action. The this compound scaffold is an attractive building block for the synthesis of such hybrid molecules.

One common strategy involves using the ketone as a linker to connect to another bioactive moiety. For example, condensation of the ketone with a hydrazine derivative of another heterocyclic system can lead to the formation of a hydrazone-linked hybrid molecule. This approach has been utilized in the synthesis of Schiff bases derived from indole-containing hydrazides. nih.gov

Another approach is to utilize multi-component reactions where the indole ketone, an amine, and a third component react in a one-pot synthesis to generate complex molecular architectures. These strategies allow for the rapid generation of diverse libraries of hybrid molecules for biological screening.

Table 3: Examples of Hybrid Molecule Synthesis Strategies

| Strategy | Reactants | Resulting Hybrid Scaffold |

| Hydrazone Formation | This compound, Isonicotinohydrazide | Indole-Isonicotinoyl Hydrazone |

| Schiff Base Formation | This compound, 4-Aminophenol | Indole-Phenol Schiff Base |

| Multi-component Reaction | This compound, Tryptamine, Methyl acetylpyruvate | Indole-Pyrrolone Hybrid |

Applications and Future Perspectives of 2 Hydroxy 1 1h Indol 5 Yl Ethanone in Chemical Research

Potential as a Synthetic Intermediate for Complex Molecules and Natural Products

The strategic placement of functional groups on the indole (B1671886) core of 2-hydroxy-1-(1H-indol-5-yl)ethanone makes it a valuable intermediate in the synthesis of more elaborate molecular architectures. The 2-hydroxyethanone side chain offers multiple points for chemical modification, including oxidation of the alcohol to a ketone or carboxylic acid, and various reactions at the carbonyl group.

The indole C5 position is a common site for substitution in many biologically active natural products and synthetic compounds. nist.gov For instance, 5-substituted indoles are precursors in the synthesis of pharmaceuticals targeting serotonin (B10506) receptors. nist.gov The presence of the hydroxyethanone group at this position provides a handle for introducing further complexity. For example, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to build larger molecular frameworks. The hydroxyl group can be acylated or alkylated to introduce different functionalities.

While direct examples of the use of this compound in the total synthesis of natural products are not extensively reported, its structural motifs are present in various bioactive molecules. For instance, the related 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone is recognized as a building block for more complex indole derivatives. The synthesis of 5-hydroxy-1-indanone, a related cyclic ketone, highlights the utility of precursors with functionality at the 5-position for constructing fused ring systems. google.com The versatility of the indole scaffold in synthesizing complex alkaloids and other bioactive compounds is well-documented, suggesting a promising future for this compound in this domain. wikipedia.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Hydroxyl Group | Oxidation | 1-(1H-indol-5-yl)glyoxal |

| Acylation | Ester derivatives | |

| Alkylation | Ether derivatives | |

| Carbonyl Group | Reduction | 1-(1H-indol-5-yl)ethane-1,2-diol |

| Reductive Amination | Amino alcohol derivatives | |

| Wittig Reaction | Alkenyl indole derivatives | |

| Aldol Condensation | β-hydroxy ketone derivatives | |

| Indole N-H | Alkylation/Acylation | N-substituted indole derivatives |

Role as a Privileged Scaffold in Medicinal Chemistry Lead Generation

The indole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.govresearchgate.net Its ability to mimic the structure of tryptophan allows it to interact with a wide array of biological targets, including enzymes, receptors, and ion channels. The substitution pattern of this compound offers a unique combination of features that can be exploited for lead generation in drug discovery.

The 5-substituted indole motif is particularly important for targeting various receptors, including serotonin (5-HT) receptors. nist.gov The hydroxyethanone side chain can participate in hydrogen bonding interactions with protein active sites, a critical feature for high-affinity binding. orientjchem.org The dual hydrogen bond donor (OH and NH) and acceptor (C=O and OH) capabilities of this molecule enhance its potential for forming specific interactions with biological macromolecules.

While the specific biological activities of this compound are not extensively documented, related indole derivatives have shown a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov For example, derivatives of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone have been investigated for their therapeutic potential. The structural similarity suggests that this compound could serve as a starting point for the development of novel therapeutic agents.

Integration into Combinatorial Chemistry Libraries and Fragment-Based Drug Discovery

Combinatorial chemistry and fragment-based drug discovery (FBDD) are powerful strategies for identifying and optimizing new drug candidates. nih.gov this compound is an ideal candidate for inclusion in both combinatorial libraries and fragment screening collections.

In combinatorial chemistry, the reactive handles on this compound allow for the rapid generation of a diverse library of related compounds. By systematically varying the substituents on the hydroxyl, carbonyl, and indole nitrogen positions, a vast chemical space can be explored to identify compounds with desired biological activities. The synthesis of libraries of indole derivatives has been shown to be an effective approach for discovering new bioactive molecules. google.com

In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Hits are then optimized into more potent leads. The molecular weight and structural features of this compound make it a suitable fragment. The indole core provides a well-recognized binding motif, while the hydroxyethanone side chain offers opportunities for fragment growing or linking strategies. The use of indole scaffolds in FBDD has been successfully demonstrated for various targets.

Challenges and Opportunities in Developing this compound Derivatives

The development of derivatives of this compound presents both challenges and opportunities. A primary challenge is the potential for multiple reactive sites on the molecule, which can lead to difficulties in achieving selective modifications. For instance, reactions targeting the carbonyl group might also affect the indole N-H or the hydroxyl group. Careful selection of protecting groups and reaction conditions is therefore crucial.

Another challenge is the limited commercial availability and synthetic accessibility of the starting material itself, as the 3-substituted isomer is more commonly studied. nih.govchemicalbook.com However, this also presents an opportunity for the development of novel and efficient synthetic routes to this compound and its derivatives. The synthesis of 5-substituted indoles can be achieved through various methods, such as the Fischer indole synthesis, which could be adapted for the production of this compound. orgsyn.org

The opportunities lie in the vast unexplored chemical space that can be accessed from this versatile building block. The development of novel derivatives could lead to the discovery of compounds with unique biological activities and intellectual property. The creation of focused libraries around this scaffold could yield potent and selective modulators of various biological targets.

Emerging Research Directions and Interdisciplinary Collaborations

The future of research on this compound is likely to be driven by interdisciplinary collaborations. The integration of computational chemistry with synthetic and medicinal chemistry will be crucial for unlocking the full potential of this compound.

Table 2: Emerging Research Areas for this compound

| Research Area | Focus | Potential Impact |

| Computational Chemistry | In silico screening of virtual libraries based on the this compound scaffold. | Rapid identification of potential drug candidates and optimization of binding affinities. |

| Chemical Biology | Development of chemical probes to study the biological roles of specific enzymes or receptors that interact with this scaffold. | Elucidation of disease mechanisms and identification of new drug targets. |

| Materials Science | Incorporation of this compound derivatives into novel polymers or materials with unique electronic or optical properties. | Development of new functional materials for a variety of applications. |

| Natural Product Synthesis | Utilization as a key building block in the total synthesis of complex, biologically active natural products containing the indole-5-ethanone motif. | Access to rare and potent natural products for further biological evaluation. |

Emerging research will likely focus on the development of novel synthetic methodologies to access this compound and its derivatives more efficiently. Furthermore, the exploration of its utility in creating bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), represents an exciting new frontier. Collaborations between synthetic chemists, computational modelers, and biologists will be essential to fully explore the therapeutic and material science applications of this promising indole derivative.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-1-(1H-indol-5-yl)ethanone, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using indole derivatives and hydroxyacetyl chloride. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ improve electrophilic substitution .

- Solvent optimization : Dichloromethane or toluene at reflux (80–110°C) enhances reaction efficiency.

- Purification : Reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients achieves >95% purity .

- Yield improvement : Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjusting stoichiometry (1:1.2 indole:acylating agent) minimizes side products.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: indole NH (~11.25 ppm), hydroxy ketone protons (~13.5 ppm), and aromatic protons (6.8–8.2 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (205.21 g/mol) with [M+H]⁺ peak at m/z 206.1 .

- HPLC : Use UV detection at 254 nm for quantification; retention time correlates with polarity .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Storage : Store at 4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the hydroxy ketone group .

- Degradation analysis : Monitor via periodic HPLC; degradation products include dimerized indole derivatives due to radical coupling .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to model electron density maps. The α-hydroxy ketone moiety exhibits high electrophilicity (Fukui indices >0.5), favoring nucleophilic attack at the carbonyl carbon .

- Solvent effects : Include PCM models for polar solvents (e.g., DMSO) to simulate reaction barriers .

- Validation : Compare computed IR spectra (C=O stretch ~1700 cm⁻¹) with experimental FTIR data .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer :

- X-ray diffraction : Use SHELXL for refinement. Key parameters:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .

- Twinning analysis : Employ SHELXD to address pseudo-merohedral twinning in indole-containing crystals .

- Hydrogen bonding : The hydroxy group forms intramolecular H-bonds with the indole N–H, stabilizing planar conformations (O···N distance ~2.7 Å) .

Q. How can researchers reconcile contradictory solubility data reported for this compound?

- Methodological Answer :

- Solubility profiling : Use shake-flask method in buffered solutions (pH 2–12). Discrepancies arise from keto-enol tautomerism, which alters polarity .

- Advanced techniques : Phase-solubility diagrams with β-cyclodextrin improve aqueous solubility (logP = 1.1 vs. 0.2 with cyclodextrin) .

- Validation : Compare with NIST solubility databases using Hansen solubility parameters .

Key Methodological Recommendations

- Synthetic Challenges : Optimize Friedel-Crafts acylation with FeCl₃ to reduce AlCl₃-induced side reactions .

- Analytical Pitfalls : Use deuterated DMSO for NMR to avoid peak broadening from enol tautomers .

- Computational Limits : Validate DFT models with experimental IR and XRD data to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。